Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
Description
Di-tert-butyl ((2R,2’S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is a synthetic organic compound It is characterized by its complex structure, which includes tert-butyl groups, azanediyl linkages, and phenylpropane moieties
Properties
IUPAC Name |
tert-butyl N-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBPPAMYYUYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((2R,2’S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the azanediyl linkage: This step involves the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.
Introduction of phenylpropane groups: This can be achieved through nucleophilic substitution reactions where phenylpropane derivatives are introduced to the intermediate compounds.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((2R,2’S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((2R,2’S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): A common reagent used in the synthesis of carbamates.
Phenylpropane derivatives: Compounds with similar structural motifs used in organic synthesis.
Amines and azanediyl compounds: Related compounds with similar functional groups and reactivity.
Uniqueness
Di-tert-butyl ((2R,2’S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
